(1-Cyclopentylazetidin-2-yl)methanamine

描述

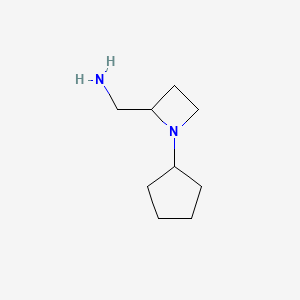

(1-Cyclopentylazetidin-2-yl)methanamine (C₉H₁₈N₂) is a secondary amine featuring a four-membered azetidine ring substituted with a cyclopentyl group at the 1-position and a methanamine moiety at the 2-position. Its molecular weight is 154.147 Da, and it has been documented in one patent but lacks significant literature coverage, indicating emerging research interest .

属性

IUPAC Name |

(1-cyclopentylazetidin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-7-9-5-6-11(9)8-3-1-2-4-8/h8-9H,1-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBQBVAMWJPUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC2CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopentylazetidin-2-yl)methanamine typically involves the reaction of cyclopentylamine with azetidine derivatives under controlled conditions. One common method includes the use of azetidine-2-carboxylic acid as a starting material, which undergoes cyclization and subsequent amination to form the desired compound .

Industrial Production Methods: Industrial production of this compound often involves multi-step processes that ensure high yield and purity. These processes may include the use of catalysts and specific reaction conditions to optimize the synthesis. The compound is usually produced in liquid form and stored at low temperatures to maintain stability .

化学反应分析

Types of Reactions: (1-Cyclopentylazetidin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with different substituents.

Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .

科学研究应用

Chemistry: In chemistry, (1-Cyclopentylazetidin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule. It is often investigated for its interactions with enzymes and receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a candidate for drug development, particularly in the treatment of neurological disorders and other diseases .

Industry: The compound finds applications in the chemical industry as an intermediate in the production of pharmaceuticals and other fine chemicals. Its unique structure makes it a valuable component in various industrial processes .

作用机制

The mechanism of action of (1-Cyclopentylazetidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

Azetidine Derivatives

- (S)-[(1-Methylazetidin-2-yl)methanamine] Hydrochloride (C₅H₁₃ClN₂) Substituent: Methyl group instead of cyclopentyl. Properties: Smaller molecular weight (140.63 Da), hydrochloride salt form enhances solubility. Purity: 97% .

(1-BENZYLAZETIDIN-2-YL)METHANAMINE (C₁₁H₁₆N₂)

- Substituent: Benzyl group (aromatic, planar) vs. cyclopentyl (aliphatic, bulky).

- Safety: Detailed SDS highlights inhalation risks and first-aid measures, implying industrial handling requirements .

- Reactivity: Benzyl’s π-electron system may increase susceptibility to oxidation compared to cyclopentyl’s saturated structure.

Pyrrolidine and Piperidine Derivatives

- (S)-(1-Ethylpyrrolidin-2-yl)methanamine (C₇H₁₆N₂) Ring Size: Five-membered pyrrolidine vs. azetidine. Stereochemistry: S-configuration at the chiral center may enhance target selectivity in bioactive applications .

- {1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methanamine (C₁₄H₁₄N₂O) Substituent: Piperidine ring (six-membered) with a pyrazole-methyl group. Purity: 95% .

Heteroaromatic Derivatives

- 1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine (C₈H₈N₂S₂) Substituent: Thiophene-thiazole system introduces sulfur atoms. Electronic Effects: Sulfur’s electronegativity may alter binding interactions compared to cyclopentyl’s nonpolar profile . Applications: Possible use in materials science or antimicrobial agents due to heteroaromatic motifs.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (Da) | Purity | Key Substituent |

|---|---|---|---|---|

| (1-Cyclopentylazetidin-2-yl)methanamine | C₉H₁₈N₂ | 154.147 | N/A | Cyclopentyl |

| (S)-[(1-Methylazetidin-2-yl)methanamine] HCl | C₅H₁₃ClN₂ | 140.63 | 97% | Methyl |

| (1-BENZYLAZETIDIN-2-YL)METHANAMINE | C₁₁H₁₆N₂ | 176.26 | N/A | Benzyl |

| (S)-(1-Ethylpyrrolidin-2-yl)methanamine | C₇H₁₆N₂ | 128.22 | N/A | Ethyl, Pyrrolidine |

- Lipophilicity : Cyclopentyl > Benzyl > Methyl due to aliphatic bulk vs. aromatic planar structures.

- Solubility : Hydrochloride salts (e.g., ) likely exhibit higher aqueous solubility than free bases.

生物活性

(1-Cyclopentylazetidin-2-yl)methanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interactions with molecular targets, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHN

- Molecular Weight : 154.25 g/mol

- SMILES Notation : C1CC(C2CCN(C2)C1)NCCN

This compound features a cyclopentyl group attached to an azetidine ring, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain neurotransmitter uptake mechanisms, similar to other compounds in its class.

Key Molecular Targets:

- Serotonin Transporter (SERT) : Potential inhibition leading to increased serotonin levels.

- Dopamine Receptors : Interaction may influence dopaminergic signaling pathways.

Biological Activity and Effects

Research indicates that this compound exhibits various biological activities, including:

- Antidepressant-like Effects : Similar to selective serotonin reuptake inhibitors (SSRIs), the compound may enhance mood and reduce anxiety.

- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Neurotransmitter Modulation :

- Objective : To evaluate the effects on serotonin and dopamine levels in rodent models.

- Findings : The compound significantly increased serotonin levels, indicating potential antidepressant activity.

-

In Vitro Studies on Cell Lines :

- Objective : Assess cytotoxicity and cell proliferation effects.

- Findings : Demonstrated selective cytotoxicity against certain cancer cell lines while sparing normal cells, suggesting therapeutic potential in oncology.

-

Animal Model Studies :

- Objective : Investigate behavioral changes in response to treatment.

- Findings : Animals treated with this compound exhibited reduced depressive behaviors in forced swim tests.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。